2,4,5-Trichloronitrobenzene

Description

Nomenclature and Chemical Structure within the Nitrobenzene (B124822) Class

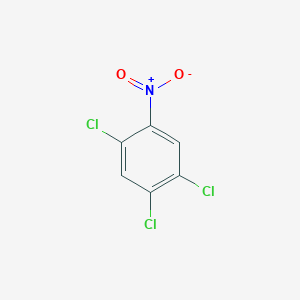

2,4,5-Trichloronitrobenzene, a member of the chlorinated nitrobenzene family, is a synthetic organic compound. smolecule.com Its structure is characterized by a benzene (B151609) ring substituted with three chlorine atoms at the 2, 4, and 5 positions, and a nitro group (NO₂) at the 1 position. smolecule.com The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,4-trichloro-5-nitrobenzene. nih.gov However, it is commonly referred to in industrial and research settings as this compound. smolecule.com

The presence of both chloro and nitro functional groups on the aromatic ring defines its chemical reactivity and physical properties. The molecular formula is C₆H₂Cl₃NO₂, and it has a molecular weight of approximately 226.44 g/mol . smolecule.com This compound typically appears as a yellow crystalline solid or powder. nih.govechemi.com

Historical Overview of Research and Discovery

The synthesis of this compound is typically achieved through the nitration of 1,2,4-trichlorobenzene (B33124). echemi.com This process involves treating 1,2,4-trichlorobenzene with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group onto the benzene ring. echemi.com

While specific historical details of its initial discovery are not extensively documented in readily available literature, its development is intrinsically linked to the broader expansion of industrial chemistry in the 20th century. The rise of synthetic chemistry for agriculture and manufacturing spurred research into chlorinated and nitrated aromatic compounds for use as chemical intermediates. Research into compounds like this compound was driven by the need for precursors in the synthesis of a variety of other chemicals.

Significance and Relevance in Contemporary Chemical and Environmental Sciences

In contemporary science, this compound holds relevance in several key areas:

Chemical Synthesis: It serves as a crucial intermediate in the production of other complex organic molecules. smolecule.comsolubilityofthings.com Its reactive nature makes it a valuable starting material for synthesizing pesticides, dyes, and pharmaceutical products. smolecule.comwatson-int.comnbinno.com For example, it is used as a raw material in the synthesis of some azo dyes and pigments. mdcplindia.com It is also a precursor for producing 2,3,4,5-tetrachloronitrobenzene (B166551), an intermediate for insecticides. google.com

Agricultural Applications: A primary application of this compound is in the formulation of agrochemicals. nbinno.comaarti-industries.com It is a key component in the manufacturing of certain pesticides and herbicides. nbinno.com

Environmental Research: Due to its chlorinated aromatic structure, this compound exhibits persistence in the environment, which has led to its use as a model compound in environmental studies. smolecule.comsolubilityofthings.com Researchers investigate its behavior, fate, and potential for bioaccumulation to better understand the risks associated with similar persistent organic pollutants. smolecule.comsolubilityofthings.com Its presence in the environment is a concern, and studies have examined its impact on soil and water ecosystems. solubilityofthings.com

Toxicological Studies: The compound is also utilized in toxicological research to study the effects of chlorinated nitroaromatic compounds on biological systems. smolecule.com Studies have investigated its cytotoxic and genotoxic effects on various cell lines, revealing its potential to induce cell death and DNA damage. smolecule.com

The following table summarizes some of the key physicochemical properties of this compound based on available research data.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRBMZRLVYKVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026203 | |

| Record name | 2,4,5-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms or needles in alcohol; yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trichloro-5-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

550 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.79 at 73 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000792 [mmHg] | |

| Record name | 1,2,4-Trichloro-5-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-69-0 | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 89-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 89-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2,4-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFY8PZD2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 to 136 °F (NTP, 1992) | |

| Record name | 2,4,5-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 2,4,5 Trichloronitrobenzene

Electrophilic Aromatic Nitration Routes

Electrophilic aromatic substitution is a foundational class of reactions in organic chemistry, and it represents the most common method for synthesizing 2,4,5-trichloronitrobenzene. nih.govmasterorganicchemistry.com This process involves the introduction of a nitro group (-NO₂) onto an aromatic ring. minia.edu.eg

The primary industrial synthesis of this compound is achieved through the direct nitration of 1,2,4-trichlorobenzene (B33124). smolecule.comechemi.comtandfonline.com In this reaction, the chlorine atoms already present on the benzene (B151609) ring act as deactivating groups due to their electron-withdrawing inductive effect (-I effect), which makes the aromatic ring less reactive towards electrophiles than benzene itself. quora.com However, they are ortho-, para-directing. The substitution pattern of 1,2,4-trichlorobenzene directs the incoming nitro group primarily to the 5-position, leading to the desired this compound product.

The nitration of other trichlorobenzene isomers, such as 1,2,3-trichlorobenzene, also proceeds via electrophilic aromatic substitution but yields different isomers. google.com

The nitration of 1,2,4-trichlorobenzene is typically performed using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). echemi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Reaction conditions are carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts, such as dinitro derivatives. Key parameters that are optimized include temperature, reaction time, and the molar ratio of the reactants. For instance, one method involves adding the mixed acid dropwise at room temperature and then maintaining the reaction at 50°C for two hours. echemi.com Other reported procedures use higher temperatures, such as 109-112°C for 6.5 hours, to achieve dinitration, indicating that temperature control is crucial for selective mono-nitration. google.com The stoichiometry of the substrate to the nitrating mixture is also adjusted to control the reaction.

Table 1: Optimized Reaction Conditions for Nitration of Trichlorobenzene Isomers

| Starting Material | Reagents | Temperature | Time | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trichlorobenzene | Mixed Acid (HNO₃/H₂SO₄) | 50°C | 2 hours | Not specified | echemi.com |

| 1,2,3-Trichlorobenzene | Mixed Acid (conc. HNO₃/H₂SO₄) | 40–60°C | 4–6 hours | 1:1.2 (Substrate:HNO₃) |

The nitration of 1,2,4-trichlorobenzene can achieve high yields, with some processes reporting yields of 90% or higher. tandfonline.comgoogle.com For example, a dinitration process of 1,2,4-trichlorobenzene reported a 95.4% yield of the dinitro product, suggesting the initial mono-nitration step is highly efficient. google.com

After the reaction, the crude product is typically isolated by pouring the reaction mixture into ice water, which causes the organic product to precipitate. echemi.com Purification is essential to remove unreacted starting materials and isomeric byproducts. The most common purification method is recrystallization from a suitable solvent, such as ethanol (B145695). google.com The purity of the final this compound product is assessed using analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Yield and Purity Data for Trichloronitrobenzene Synthesis

| Product | Starting Material | Reported Yield | Purification Method | Purity Analysis | Reference |

|---|---|---|---|---|---|

| This compound | 1,2,4-Trichlorobenzene | 90% | Not specified | Not specified | tandfonline.com |

| 1,2,4-Trichloro-3,5-dinitrobenzene | 1,2,4-Trichlorobenzene | 95.4% | Not specified | Setting point analysis | google.com |

| 3,4,5-Trichloronitrobenzene | 1,2,3-Trichlorobenzene | ~70–75% | Recrystallization (ethanol/acetone) | TLC |

In the context of nitration using mixed acids, sulfuric acid is considered the catalyst as it facilitates the generation of the active electrophile, the nitronium ion, which would otherwise form at a much slower rate from nitric acid alone. masterorganicchemistry.comscribd.com The reaction between nitric acid and sulfuric acid is an acid-base equilibrium that produces the nitronium ion, a water molecule, and the hydrogen sulfate (B86663) anion. quora.com

While traditional nitration relies on this mixed-acid system, research into other catalytic systems exists. Lewis acids such as ferric chloride (FeCl₃) are mentioned as catalysts for chlorination reactions that can produce the trichlorobenzene starting material. google.com The use of iodine as a catalyst has been reported for the subsequent chlorination of this compound to 2,3,4,5-tetrachloronitrobenzene (B166551). google.comgoogleapis.com However, for the direct nitration of 1,2,4-trichlorobenzene, the sulfuric acid-catalyzed generation of the nitronium ion remains the standard industrial method. echemi.comutwente.nl

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. nih.gov This multi-step process can be summarized as follows:

Formation of the Electrophile : Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comminia.edu.eg

Electrophilic Attack : The π-electron system of the 1,2,4-trichlorobenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. masterorganicchemistry.com This step is typically the rate-determining step of the reaction. It results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov

Deprotonation : A weak base, such as water or the hydrogen sulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the final product, this compound.

The regioselectivity of the reaction (the placement of the nitro group at the C-5 position) is governed by the directing effects of the three chlorine substituents. nih.gov Although chlorine is a deactivating group, it directs incoming electrophiles to the ortho and para positions. In 1,2,4-trichlorobenzene, the position para to the chlorine at C-1 and ortho to the chlorine at C-4 is the most sterically accessible and electronically favorable position for substitution, leading to the formation of this compound. Kinetic studies on the nitration of related compounds, such as 1,2,4-trichloro-5-nitrobenzene itself with dinitrogen pentaoxide, suggest complex reaction pathways that can involve the formation of unstable cyclohexadiene intermediates. rsc.org

Nitration of Trichlorobenzene Isomers

Alternative Synthetic Approaches

While the direct nitration of 1,2,4-trichlorobenzene is the dominant synthetic route, other theoretical or multi-step pathways exist. One such alternative involves the chlorination of nitrobenzene (B124822). smolecule.com This approach would require the controlled, sequential chlorination of nitrobenzene to introduce three chlorine atoms at the desired 2, 4, and 5 positions, which can be challenging due to the formation of multiple isomers.

Another alternative approach involves halogen exchange reactions. For example, this compound is itself a precursor for synthesizing fluorinated analogues. It can be treated with potassium fluoride (B91410) (KF) to replace chlorine atoms with fluorine, producing compounds like 5-chloro-2,4-difluoronitrobenzene. tandfonline.comgoogle.com Theoretically, a reverse process starting from a different halogenated nitrobenzene could be envisioned, but this is not a commonly practiced synthetic route for this compound.

Halogenation of Nitrated Benzene Derivatives

The synthesis of this compound can be achieved through the direct halogenation of nitrated benzene precursors. One documented method involves the chlorination of 2,4-dichloronitrobenzene (B57281).

Another approach starts with 1,2,4-trichlorobenzene, which undergoes nitration to yield this compound. echemi.comguidechem.com This reaction is typically carried out by treating 1,2,4-trichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. echemi.combyjus.com The reaction is initiated by adding the mixed acid dropwise at room temperature, followed by a reaction period of 2 hours at 50°C. echemi.com Upon completion, the reaction mixture is poured into ice water, causing the product to precipitate, which is then collected by filtration. echemi.com

Furthermore, this compound can serve as a starting material for further halogenation. For instance, it can be chlorinated to produce 2,3,4,5-tetrachloronitrobenzene. google.com This process uses concentrated sulfuric acid and chlorosulfonic acid as solvents, 1,2-dichloroethane (B1671644) as a cosolvent, and iodine as a catalyst, with the reaction occurring at a temperature between 50 and 80°C. google.com

Synthesis from Other Precursors

Beyond halogenation of nitrated benzenes, this compound can be synthesized from other starting materials. One notable pathway begins with the nitration of the readily available and inexpensive 1,2,4-trichlorobenzene, which can produce this compound in high yields (around 90%). tandfonline.com This method provides a cost-effective route to this important chemical intermediate. tandfonline.com

Additionally, photolysis of 1,2,4-trichlorobenzene (1,2,4-TCB) in aqueous solutions containing sodium nitrite (B80452) can lead to the formation of this compound as a primary photoproduct through a nitration reaction. eaht.org

Derivatization and Subsequent Reaction Pathways

The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of other organic compounds. smolecule.com Its functional groups, including the three chlorine atoms and the nitro group, are susceptible to various transformations, particularly nucleophilic aromatic substitution reactions. smolecule.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions

Aryl halides that possess electron-withdrawing substituents, such as the nitro group in this compound, are amenable to nucleophilic aromatic substitution. libretexts.orgopenstax.org The nitro group activates the benzene ring towards attack by nucleophiles, primarily at the ortho and para positions relative to it, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgopenstax.orglibretexts.org

Amination Reactions

The chlorine atoms on the this compound ring can be displaced by amino groups. For example, reaction with ammonia (B1221849) in a solvent inert to ammonia at temperatures between 150 to 220°C can yield 4,5-dichloro-2-nitroaniline. google.com In some cases, amination can lead to the replacement of more than one chlorine atom. For instance, the reaction of 1,3,5-trinitrobenzene (B165232) with an aminating agent can result in a double amination to form 2,4-diamino-1,3,5-trinitrobenzene. researchgate.net

The reduction of the nitro group in this compound derivatives can lead to the formation of anilines. For example, 2,4-difluoro-5-chloronitrobenzene, which can be synthesized from this compound, can be catalytically hydrogenated to produce 2,4-difluoroaniline. tandfonline.com

Hydroxylation Reactions

The chlorine atoms of this compound can be substituted by hydroxyl groups. In a process known as hydroxyldechlorination, this compound can be converted to aminodichlorophenols. scispace.com This reaction highlights a pathway for introducing hydroxyl functionalities onto the aromatic ring. The photolysis of trichlorobenzenes in the presence of nitrite ions can also lead to the formation of trichlorophenols through direct hydroxylation with hydroxyl radicals. eaht.org Generally, aromatic nitro compounds can undergo hydroxylation in the presence of alkali. okstate.edu

Thiolation Reactions

The chlorine atoms on the this compound ring can also be replaced by thiol groups. While specific examples for this compound are not detailed in the provided search results, the general principle of nucleophilic aromatic substitution suggests that reactions with thiolates (R-S⁻) could lead to the formation of the corresponding thioethers. The formation of a mercapturic acid from 2:3:4:5-tetrachloronitrobenzene by acetylcysteyldechlorination has been observed, indicating that nucleophilic substitution by sulfur-containing nucleophiles is a viable reaction pathway for polychlorinated nitroaromatic compounds. scispace.com

Reduction of the Nitro Group to Amine

The conversion of the nitro group in this compound to an amine function is a fundamental transformation, yielding 2,4,5-trichloroaniline (B140166). This product is a significant intermediate for dyes, pesticides, and pharmaceuticals. google.comgoogle.com This reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is an effective method for the reduction of nitroaromatics. For this compound, this process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. google.compsu.edu

In a documented procedure, 113 grams of 1,2,4-trichloro-5-nitrobenzene were placed in an autoclave with 200 ml of 95% ethanol and 2 grams of 1% Pd on carbon. google.com The reaction proceeds under hydrogen pressure until the absorption of hydrogen ceases, indicating the completion of the reduction. psu.edu This method is efficient, providing crude yields of 2,4,5-trichloroaniline in the range of 96-98%, with a purity of 90-95%. google.com The process is a key step in synthetic pathways that require the subsequent modification of the resulting aniline (B41778). google.com

| Parameter | Value | Source(s) |

| Starting Material | 1,2,4-Trichloro-5-nitrobenzene | google.com |

| Catalyst | 1% Palladium on Carbon (Pd/C) | google.com |

| Solvent | 95% Ethanol | google.com |

| Product | 2,4,5-Trichloroaniline | google.com |

| Crude Yield | 96-98% | google.com |

| Purity | 90-95% | google.com |

This table presents data from a specific documented catalytic hydrogenation process.

Chemical reduction offers an alternative to catalytic hydrogenation and often employs metals in acidic or neutral media. A common and industrially viable method is the use of iron powder in the presence of water. chemicalbook.com This process, known as the Béchamp reduction, is a classic method for converting nitroarenes to anilines.

In a specific synthesis, iron powder is added to a reactor with water and heated to 90-95 °C. chemicalbook.com this compound is then added portion-wise to control the reaction. chemicalbook.com The reaction progress is monitored until the starting nitro compound is consumed. chemicalbook.com Following the reaction, the product, 2,4,5-trichloroaniline, is extracted using a solvent like ethyl acetate. chemicalbook.com This method has been reported to yield 82.8% of 2,4,5-trichloroaniline with a purity of 98%. chemicalbook.com

| Parameter | Value | Source(s) |

| Starting Material | 1,2,4-Trichloro-5-nitrobenzene | chemicalbook.com |

| Reducing Agent | Iron powder, Water | chemicalbook.com |

| Temperature | 90-95 °C | chemicalbook.com |

| Product | 2,4,5-Trichloroaniline | chemicalbook.com |

| Yield | 82.8% | chemicalbook.com |

| Purity | 98% | chemicalbook.com |

This table outlines the conditions and results for a chemical reduction using iron powder.

The 2,4,5-trichloroaniline synthesized from the reduction of this compound serves as a precursor for other important derivatives, such as aminophenols and acetanilides.

Aminophenols: The synthesis of 2,4,5-trichlorophenol (B144370) from 2,4,5-trichloroaniline is a multi-step process. It begins with the diazotization of the aniline. The 2,4,5-trichloroaniline is first treated with a strong mineral acid, such as sulfuric acid, and then reacted with an alkali metal nitrite (like sodium nitrite) at low temperatures (below 10°C). google.com This forms a 2,4,5-trichlorobenzenediazonium salt. google.com The subsequent step is the hydrolytic decomposition of this diazonium salt, which is achieved by heating with water or steam. This process replaces the diazonium group with a hydroxyl group, yielding 2,4,5-trichlorophenol. google.com

Acetanilides: The formation of an acetanilide (B955) involves the acetylation of the amino group of 2,4,5-trichloroaniline. This is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. byjus.comtiu.edu.iq In a general procedure, the aniline is reacted with acetic anhydride, sometimes in the presence of glacial acetic acid or a catalyst like zinc dust to prevent oxidation. byjus.com The reaction mixture is often heated to ensure completion. byjus.com The product, N-(2,4,5-trichlorophenyl)acetamide (the corresponding acetanilide), is then isolated, often by precipitation in cold water, and can be purified by recrystallization. byjus.com

Further Nitration to More Complex Nitro Derivatives

While the existing nitro and chloro groups are deactivating, this compound can undergo further substitution to yield more complex derivatives. smolecule.com Instead of further nitration, a documented transformation is the chlorination to produce tetrachloronitrobenzene isomers. google.comgoogle.com

A patented method describes the preparation of 2,3,4,5-tetrachloronitrobenzene from this compound. google.comgoogle.com The process involves using this compound as the raw material, with concentrated sulfuric acid and chlorosulfonic acid as solvents, 1,2-dichloroethane as a cosolvent, and iodine as a catalyst. google.comgoogle.com Chlorine gas is passed through the reaction mixture at a controlled temperature of 50 to 80 °C. google.comgoogle.com After the reaction, the product is separated and purified by crystallization from ethanol, achieving a high purity of 99%. google.comgoogle.com This demonstrates a pathway to increase the molecular complexity by adding another chlorine atom to the aromatic ring.

| Parameter | Value | Source(s) |

| Starting Material | This compound | google.comgoogle.com |

| Reagents | Chlorine (Cl₂), Iodine (catalyst) | google.comgoogle.com |

| Solvents | Concentrated H₂SO₄, Chlorosulfonic acid, 1,2-dichloroethane | google.comgoogle.com |

| Temperature | 50-80 °C | google.comgoogle.com |

| Product | 2,3,4,5-Tetrachloronitrobenzene | google.comgoogle.com |

| Product Purity | 99% (after recrystallization) | google.comgoogle.com |

This table summarizes the process for the synthesis of 2,3,4,5-tetrachloronitrobenzene.

Photochemical Transformations and Dechlorination

Exposure of chlorinated aromatic compounds to light can induce photochemical transformations. Studies on trichlorobenzenes, the parent structures of this compound, reveal that these compounds can undergo various photoreactions in aqueous solutions. eaht.org The photolysis of 1,2,4-trichlorobenzene in the presence of nitrite ions has been shown to yield trichloronitrobenzenes (TCNBs) as primary products. eaht.org

Further photochemical reactions can lead to dechlorination. The addition of amines, such as triethylamine (B128534) (TEA), to polar solvents can enhance the dechlorination of chlorinated aromatic compounds. eaht.org This process can occur via electron transfer from the amine to the excited state of the aryl halide, leading to the cleavage of the carbon-chlorine bond. eaht.org While direct photolysis of TCNBs may not result in dechlorination, the presence of photosensitizers or electron donors can facilitate this transformation. eaht.org For instance, the photodecomposition of the related fungicide pentachloronitrobenzene (B1680406) (PCNB) with UV light has been reported to produce tetrachloronitrobenzene isomers as byproducts through dechlorination. core.ac.uk Photochemical reactions in aquatic environments can also involve hydroxylation, where a chlorine atom is replaced by a hydroxyl group. eaht.org

Environmental Fate and Transport of 2,4,5 Trichloronitrobenzene

Environmental Occurrence and Distribution

Specific monitoring data on the widespread environmental levels of 2,4,5-trichloronitrobenzene in soil, water, and air is limited. However, its patterns of use and the behavior of structurally similar chemicals provide insights into its likely distribution. Chlorinated nitroaromatic compounds, including isomers of trichloronitrobenzene, are primarily introduced into the environment through industrial activities. nih.gov They are used as intermediates in the synthesis of dyes, pesticides, and other chemical products. chemwhat.com

Consequently, the highest concentrations of this compound are expected to be found in industrial wastewater and in the soil and groundwater at or near manufacturing and processing facilities. cdc.govnih.gov For instance, various chloronitrobenzene isomers have been detected in the wastewater from production plants, with concentrations reaching up to 1800 mg/L in some cases. nih.gov

Once released, the distribution of this compound is governed by its physicochemical properties. With a water solubility of 27 mg/L at 20°C, it has a moderate potential to be transported in water systems. chemnet.com However, like other chlorinated hydrocarbons, it is expected to adsorb to soil and sediment, which can limit its mobility in the subsurface. cdc.gov The distribution of the related compound, 1,2,4-trichlorobenzene (B33124), which lacks the nitro group, has been observed to be mainly in water and soil. cdc.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H2Cl3NO2 | chemwhat.com |

| Molecular Weight | 226.45 g/mol | chemwhat.com |

| Water Solubility | 27 mg/L (at 20°C) | chemnet.com |

| Melting Point | 49-57°C | chemnet.com |

| Boiling Point | 290.9°C at 760 mmHg | chemnet.com |

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is largely determined by its susceptibility to degradation processes. Biodegradation, in particular, plays a crucial role in the natural attenuation of this compound.

The biodegradation of this compound is a complex process that involves a series of enzymatic reactions, primarily carried out by microorganisms. The presence of both chlorine atoms and a nitro group on the benzene (B151609) ring makes the compound relatively resistant to microbial attack. nih.gov However, specific microbial strains have evolved pathways to utilize such compounds as a source of carbon and energy.

In both soil and aquatic environments, the microbial metabolism of this compound is the primary mechanism of its breakdown. The rate and extent of this degradation depend on various factors, including the presence of adapted microbial populations, nutrient availability, temperature, and pH. The initial steps of degradation can proceed through either reductive or oxidative pathways.

The initial step in the microbial degradation of this compound is often a reductive one, targeting the nitro group. nih.gov This is a common strategy employed by microorganisms to metabolize nitroaromatic compounds. nih.gov In this pathway, the nitro group (-NO2) is reduced.

Research has shown that in the degradation of this compound by Pseudomonas species, the nitro group is released as nitrite (B80452) (NO2-). nih.gov This reductive removal of the nitro group results in the formation of 3,4,6-trichlorocatechol (B154911). nih.gov

Following the initial reductive step, the degradation of the resulting 3,4,6-trichlorocatechol proceeds through an oxidative pathway. nih.gov This involves the enzymatic cleavage of the aromatic ring, a critical step in the mineralization of benzene-derived compounds.

The 3,4,6-trichlorocatechol undergoes ortho-cleavage, a reaction catalyzed by a type II catechol 1,2-dioxygenase. nih.gov This enzymatic reaction breaks the bond between the two hydroxyl-bearing carbon atoms of the catechol ring, resulting in the formation of 2,3,5-trichloromuconate. nih.gov This linear product is then further metabolized and channeled into the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells. nih.gov The degradation sequence includes the formation of 2-chloro-3-oxoadipate (B1242038) as an intermediate before entering the TCA cycle. nih.gov

| Initial Compound | Key Intermediate | Ring Cleavage Product | Metabolic Fate | Reference |

|---|---|---|---|---|

| This compound | 3,4,6-Trichlorocatechol | 2,3,5-Trichloromuconate | Channeled into the Tricarboxylic Acid Cycle | nih.gov |

Specific bacterial strains have been identified as key players in the degradation of chlorinated aromatic compounds.

Pseudomonas sp.: Strains of Pseudomonas have been isolated from industrial waste sites and have demonstrated the ability to grow on chlorinated benzenes as their sole source of carbon and energy. nih.gov Two such strains, designated PS12 and PS14, were shown to effectively degrade this compound. nih.gov The metabolic pathway in these strains involves the initial release of the nitro group as nitrite to form 3,4,6-trichlorocatechol, followed by the ortho-cleavage of the catechol ring. nih.gov The enzymes responsible for these transformations were found to be induced during growth on haloaromatics. nih.gov

Comamonas sp.: While direct evidence for the degradation of this compound by Comamonas species is not as established, members of this genus are known to degrade other chlorinated nitroaromatic compounds. nih.gov For example, Comamonas sp. strain CNB-1 can grow on 4-chloronitrobenzene, utilizing a partial reductive pathway. nih.gov The ability of Comamonas species to metabolize a range of nitroaromatic compounds suggests their potential involvement in the environmental fate of this compound. nih.govmdpi.com

Biodegradation Mechanisms

Release of Chloride Ions as Biomarker

The biodegradation of chlorinated aromatic compounds like this compound can be monitored by measuring the release of chloride ions into the surrounding medium. As microorganisms break down the molecule, the chlorine atoms are cleaved from the benzene ring, resulting in an increase in the concentration of inorganic chloride. This stoichiometric release of chloride ions serves as a reliable biomarker for the complete dechlorination and degradation of the parent compound. For instance, studies on Pseudomonas species capable of degrading chlorinated benzenes have demonstrated that the growth of these bacteria on such compounds is accompanied by the release of stoichiometric amounts of chloride ions. researchgate.net Similarly, the degradation of the related compound 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia was successfully quantified by monitoring chloride release, which confirmed the breakdown of the chemical. nih.gov This principle is a key indicator in assessing the efficacy of bioremediation strategies for sites contaminated with chlorinated organic pollutants.

Formation of Metabolites (e.g., Trichlorocatechol, Muconate Derivatives)

The microbial degradation of this compound proceeds through a series of metabolic steps, leading to the formation of various intermediate compounds. A crucial initial step in the aerobic degradation pathway involves the removal of the nitro group. Research has shown that for this compound, the nitro group is released as nitrite. researchgate.net This initial transformation results in the formation of a key metabolite, 3,4,6-trichlorocatechol. researchgate.net

Following the formation of this catechol derivative, the aromatic ring is susceptible to cleavage. The 3,4,6-trichlorocatechol undergoes ortho cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase enzyme. researchgate.net This ring-opening step yields the corresponding 2,3,5-trichloromuconate. researchgate.net This muconate derivative is then further channeled into common metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original pollutant. researchgate.net

| Parent Compound | Key Metabolic Step | Primary Metabolite | Subsequent Metabolite | Reference |

|---|---|---|---|---|

| This compound | Release of nitro group as nitrite | 3,4,6-Trichlorocatechol | 2,3,5-Trichloromuconate | researchgate.net |

Photodegradation in Aquatic Environments

In aquatic environments, this compound can be degraded by the action of sunlight through processes known as photodegradation or photolysis. This can occur through direct absorption of light or via indirect reactions involving other light-absorbing substances in the water.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. While direct photolysis of trichlorobenzenes under sunlight is generally considered a slow process with estimated half-lives in the order of years, the presence of a nitro group in this compound may influence its light-absorbing properties and susceptibility to this degradation pathway. Studies on the related compound nitrobenzene (B124822) have shown that it can undergo photodegradation in sunlit surface waters, with direct photolysis being a major pathway. nih.gov

Photosensitized reactions significantly accelerate the photodegradation of organic contaminants. In this process, other substances present in the water, such as dissolved organic matter (DOM), absorb sunlight and transfer the energy to the pollutant or generate reactive oxygen species that then attack the pollutant. nih.gov For trichlorobenzenes, it has been demonstrated that their degradation can be enhanced in the presence of photosensitizing agents. cdc.gov The phototransformation of organic contaminants in the presence of DOM is influenced by the production of reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of DOM. nih.gov Research on a structurally similar compound, 2,4',5-trichlorobiphenyl, showed that DOM significantly accelerated its photodegradation, with hydroxyl radicals and singlet oxygen playing important roles. nih.gov It is therefore likely that photosensitized reactions are a significant pathway for the transformation of this compound in sunlit natural waters containing humic substances.

Chemical Transformation in Environmental Media

Beyond microbial and light-induced degradation, this compound can undergo other chemical transformations in the environment. The nature and rate of these abiotic processes depend on the specific conditions of the environmental medium, such as pH and the presence of reactive chemical species.

Hydrolysis, the reaction with water, is not considered a major degradation pathway for trichlorobenzenes. The hydrolysis half-life for 1,2,4-trichlorobenzene at neutral pH and 25°C has been reported to be as long as 3.4 years, suggesting that this process is very slow for related isomers like this compound. cdc.gov

Reductive transformation is another possible abiotic pathway, particularly in anoxic environments. For instance, p-chloronitrobenzene can be abiotically reduced by naturally occurring minerals like green rust. bohrium.com Similarly, zero-valent iron has been shown to reductively transform other nitroaromatic compounds. arizona.edu These processes typically involve the reduction of the nitro group to an amino group. Such conditions could potentially lead to the transformation of this compound in contaminated groundwater or sediments.

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (e.g., water, food), while biomagnification is the increase in the concentration of that chemical in organisms at successively higher levels in a food chain. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow) and measured by its bioconcentration factor (BCF).

The octanol-water partition coefficient (log Kow or log P oct/wat) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. A higher log Kow value generally indicates a greater potential for bioaccumulation. The log P oct/wat for this compound has been reported, indicating its lipophilic nature. chemeo.com For a related compound, 2,3,4,5-tetrachloronitrobenzene (B166551), the log Kow is 3.93. nih.gov

The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. wikipedia.org According to the U.S. Environmental Protection Agency, a substance is considered bioaccumulative if it has a BCF between 1,000 and 5,000, and very bioaccumulative if the BCF is greater than 5,000. wikipedia.org While specific BCF data for this compound is limited, data for the closely related 1,2,4-trichlorobenzene in fish show a wide range of values.

| Compound | Organism | BCF Value/Range | Reference |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | Carp | 120–1,320 | cdc.gov |

| 1,2,4-Trichlorobenzene | Rainbow Trout | 1,300–3,200 | cdc.gov |

| 2,3,4,5-Tetrachloronitrobenzene | Rainbow Trout | 142 | nih.gov |

The available data for structurally similar compounds suggest that this compound has a potential to bioconcentrate in aquatic organisms. cdc.govnih.gov Given the range of BCF values, it may bioaccumulate to some extent in the environment, but it may not possess the same high degree of bioaccumulation potential as more highly chlorinated substances like hexachlorobenzene. cdc.gov

Environmental Modeling and Risk Assessment Methodologies

To predict the environmental behavior of 2,4,5-Trichloronitrbenzene, scientists utilize sophisticated computer models. These environmental fate and exposure models are powerful tools that integrate information about the chemical's properties, its release into the environment, and the characteristics of the environmental system. rsc.org By doing so, they can create a comprehensive picture of how the chemical is distributed and the pathways it takes through different environmental compartments. rsc.org

Multimedia Mass Balance Models

Multimedia mass balance models are essential tools for estimating the distribution of chemicals like this compound throughout the environment. rsc.orgnih.gov These models are built on the principle of mass conservation, treating the environment as a series of interconnected compartments, such as air, water, soil, and sediment. researchgate.netmdpi.com

The core of these models is a set of mass balance equations that quantify the movement and concentration of a chemical in each environmental compartment. mdpi.com They account for various processes, including:

Emissions : The initial release of the substance into one or more compartments. researchgate.net

Inter-compartmental Transport : The movement of the chemical between different media, such as volatilization from water to air or deposition from air to soil. researchgate.net

Degradation : The breakdown of the chemical within each compartment. researchgate.net

Advection : The transport of the chemical into and out of the defined model environment. researchgate.net

Models like SimpleBox, for instance, can simulate a chemical's fate across local, regional, and even global scales. rivm.nl These models require specific physicochemical properties of the compound as inputs to run the simulations. For this compound, key input parameters would include its partitioning coefficients (like Kow and Koc), vapor pressure, and water solubility.

By inputting these properties, a multimedia mass balance model can predict the likely environmental compartments where this compound will accumulate and its persistence in those areas.

Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical, environmental fate, and toxicological properties of chemicals based on their molecular structure. aftonchemical.comeuropa.eu These models are particularly valuable when experimental data is limited, offering a cost-effective and time-efficient alternative to laboratory testing. aftonchemical.comecetoc.org Regulatory agencies often accept QSAR results when the models are properly validated and their applicability to the chemical is justified. aftonchemical.com

For the environmental fate of this compound, QSAR models can estimate key parameters that govern its behavior in the environment. These models work by establishing a mathematical relationship between the chemical's structure and a specific property. europa.eu

Key environmental fate parameters for this compound that can be predicted by QSAR models include:

Biodegradation : Predicting the likelihood and rate at which the compound will be broken down by microorganisms in soil and water.

Soil Adsorption Coefficient (Koc) : Estimating how strongly the compound will bind to organic matter in soil and sediment, which influences its mobility.

Bioaccumulation Factor (BCF) : Predicting the potential for the compound to accumulate in the tissues of living organisms.

Hydrolysis : Estimating the rate at which the compound might react with water. However, for trichlorobenzenes, hydrolysis is generally not considered a significant degradation pathway. cdc.gov

The development of a QSAR model involves creating a "training set" of compounds with known experimental values for a specific property. ecetoc.org The model then identifies structural descriptors that correlate with this property. For nitroaromatic compounds like this compound, hydrophobicity (often represented by LogKow) is a critical descriptor for predicting toxicity to aquatic organisms. nih.gov

It is important to note that while QSAR models are powerful predictive tools, their outputs are estimations. ecetoc.org The reliability of a QSAR prediction depends on whether the chemical being assessed falls within the model's "applicability domain"—meaning it is structurally similar to the chemicals in the training set. aftonchemical.com

Mentioned Compounds

Mammalian Toxicology

This compound is a synthetic organochlorine compound whose toxicological profile is understood through its metabolic processing in mammalian systems. The biotransformation of this compound is a critical determinant of its toxicity, involving a series of enzymatic reactions that can lead to either detoxification or bioactivation, resulting in toxic effects in specific organs.

The metabolism of this compound in mammals proceeds through several key pathways. These pathways involve the chemical modification of the parent compound to facilitate its excretion, but they can also generate reactive intermediates responsible for its toxicity. The primary metabolic routes include the reduction of the nitro group, followed by conjugation reactions, as well as direct conjugation with glutathione (B108866).

The reduction of the aromatic nitro group is a principal step in the metabolism of this compound. This process is catalyzed by nitroreductase enzymes, which are present in both hepatic microsomes and the microflora of the gastrointestinal tract. cdc.gov The reduction occurs in a stepwise manner, yielding highly reactive intermediates.

The multi-step reduction process is as follows:

Nitro Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) Formation: The nitroso intermediate is further reduced to a hydroxylamine derivative (-NHOH).

Amine Formation: The final step is the reduction of the hydroxylamine to an amino group (-NH₂), forming 2,4,5-trichloroaniline (B140166).

Following the initial reductive or oxidative (hydroxylation) modifications, the resulting metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate elimination from the body. cdc.gov The primary conjugation pathways are glucuronidation and sulfation. cdc.govnih.govnih.gov Metabolites such as trichlorophenols or trichloroaminophenols are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). sigmaaldrich.com These conjugated products are then typically excreted in the urine. cdc.gov

| Metabolic Pathway | Intermediate/Metabolite | Enzymes Involved | Significance |

|---|---|---|---|

| Nitro Reduction | 2,4,5-Trichloronitrosobenzene | Nitroreductases | Reactive intermediate |

| Nitro Reduction | N-(2,4,5-trichlorophenyl)hydroxylamine | Nitroreductases | Reactive and toxic intermediate |

| Nitro Reduction | 2,4,5-Trichloroaniline | Nitroreductases | Major reduced metabolite |

| Glucuronide Conjugation | Trichlorophenol-glucuronide | UDP-glucuronosyltransferases (UGTs) | Detoxification and excretion product |

| Sulfate Conjugation | Trichlorophenol-sulfate | Sulfotransferases (SULTs) | Detoxification and excretion product |

Another significant metabolic pathway for this compound is conjugation with glutathione (GSH). mostwiedzy.plencyclopedia.pub This reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). researchgate.net The process involves the nucleophilic substitution of one of the chlorine atoms on the benzene ring by the thiol group of glutathione.

This pathway leads to the formation of a mercapturic acid derivative, which is excreted in the urine. The steps are as follows:

GSH Adduct Formation: GSTs catalyze the attachment of GSH to the this compound molecule.

Sequential Degradation: The resulting glutathione conjugate is sequentially cleaved to a cysteinylglycine (B43971) conjugate and then to a cysteine conjugate.

N-Acetylation: The cysteine conjugate is acetylated by N-acetyltransferase to form the final N-acetylcysteine (mercapturic acid) conjugate.

Studies on the related compound 1,2,4-trichlorobenzene have demonstrated the formation of N-acetyl-S-(trichlorophenyl)-L-cysteine in rats, supporting the significance of this pathway for chlorinated benzenes. nih.gov

| Step | Product | Primary Enzyme(s) |

|---|---|---|

| Initial Conjugation | S-(Trichloronitrophenyl)glutathione | Glutathione S-transferases (GSTs) |

| Glycine and Glutamate Removal | S-(Trichloronitrophenyl)cysteine | γ-Glutamyltransferase, Dipeptidases |

| Acetylation | N-acetyl-S-(trichloronitrophenyl)cysteine (Mercapturic Acid) | N-acetyltransferase |

During the reductive metabolism of aromatic nitro compounds, reactive intermediates can undergo condensation reactions to form larger, often more persistent and toxic, molecules. In the case of this compound, the formation of hexachloroazoxybenzenes is a plausible bioactivation pathway. This reaction occurs through the condensation of two partially reduced intermediates: 2,4,5-trichloronitrosobenzene and N-(2,4,5-trichlorophenyl)hydroxylamine. The formation of azo compounds from aromatic nitro compounds via certain reducing agents is a known chemical transformation. wikipedia.org

The bioactivation of this compound into more toxic species is mediated by several enzyme systems.

Cytochrome P450 (CYP450): This superfamily of enzymes is central to Phase I metabolism and can bioactivate xenobiotics. nih.govnih.gov CYPs, particularly subfamilies like CYP1A, CYP1B, and CYP2E, can catalyze oxidative reactions such as ring hydroxylation or oxidative dechlorination of this compound. nih.gov These reactions can produce reactive electrophilic metabolites that can bind covalently to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Flavin Monooxygenase (FMO): FMOs are another class of Phase I enzymes that catalyze the oxidation of various xenobiotics. nih.govmdpi.com A key role for FMOs in the context of this compound metabolism is the potential N-oxygenation of the reduced metabolite, 2,4,5-trichloroaniline. This reaction converts the primary amine back to the highly reactive and toxic N-hydroxylamine intermediate, contributing to a futile metabolic cycle and enhancing toxicity.

Peroxidases: Enzymes such as myeloperoxidase (MPO) and lactoperoxidase (LPO), often found in inflammatory cells and various tissues, can catalyze the co-oxidation of xenobiotics. nih.gov During their catalytic cycle, peroxidases can generate free radicals from metabolites of this compound, contributing to oxidative stress and cellular damage.

| Enzyme System | Mechanism of Bioactivation | Potential Reactive Products |

|---|---|---|

| Cytochrome P450 (CYP450) | Oxidative dechlorination, Ring hydroxylation | Epoxides, Quinones, Phenolic metabolites |

| Flavin Monooxygenase (FMO) | N-oxygenation of 2,4,5-trichloroaniline | N-(2,4,5-trichlorophenyl)hydroxylamine |

| Peroxidases (e.g., MPO) | Co-oxidation, Free radical generation | Phenoxy radicals, Reactive oxygen species |

The metabolic activation of this compound leads to toxic effects in several target organs. The distribution of metabolic enzymes and the chemical properties of the metabolites determine the specific sites of toxicity. Research on the closely related compound nitrobenzene provides a strong basis for predicting the organ-specific effects of its chlorinated derivative. cdc.govnih.gov

Hematotoxicity: The most prominent toxic effect is methemoglobinemia. haz-map.com This condition is caused by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. The redox cycling of the nitroso and hydroxylamine metabolites is primarily responsible for this effect. cdc.gov This can lead to cyanosis and, in severe cases, hypoxia.

Splenotoxicity: The spleen is a major target, with effects that are often secondary to hematotoxicity. nih.gov Increased destruction of red blood cells (hemolytic anemia) leads to splenic congestion, an accumulation of red blood cells in the spleen. Chronic effects include hemosiderosis (excessive iron deposition from hemoglobin breakdown) and extramedullary hematopoiesis (blood cell formation outside the bone marrow). nih.gov

Hepatotoxicity: As the primary site of xenobiotic metabolism, the liver is exposed to high concentrations of the parent compound and its reactive metabolites. libretexts.org This can lead to direct cellular damage, inflammation, and necrosis. libretexts.org

Nephrotoxicity: The kidneys are responsible for excreting the water-soluble metabolites. libretexts.org Certain conjugates, particularly those derived from the glutathione pathway, can be further metabolized within the kidney to highly reactive species, leading to tubular damage and impaired renal function. libretexts.org

Reproductive Toxicity: Studies on nitrobenzene have shown significant effects on the male reproductive system, including testicular atrophy and damage to the seminiferous tubules. epa.gov These effects are thought to be caused by direct cytotoxicity of metabolites on testicular cells.

| Target Organ | Observed Toxic Effect | Plausible Mechanism |

|---|---|---|

| Blood | Methemoglobinemia, Hemolytic anemia | Redox cycling of nitroso and hydroxylamine metabolites oxidizing hemoglobin. cdc.gov |

| Spleen | Congestion, Hemosiderosis, Extramedullary hematopoiesis | Secondary to increased red blood cell destruction and clearance. nih.gov |

| Liver | Hepatocellular damage, Inflammation (Hepatitis) | Exposure to high concentrations of reactive metabolites generated by CYP450 enzymes. libretexts.org |

| Kidney | Tubular necrosis | Bioactivation of cysteine conjugates to reactive thiols within the kidney. libretexts.org |

| Testes | Atrophy of seminiferous tubules, Germ cell damage | Direct cytotoxic effects of metabolites on testicular tissue. epa.gov |

2 Toxicological and Ecotoxicological Research on this compound

1 Nephrotoxicity Studies

Research into the toxic effects of this compound (2,4,5-TCNB) on the kidneys has utilized various models to understand its potential for causing kidney damage.

1 In Vitro Studies on Renal Cortical Cells

In vitro studies using freshly isolated rat renal cortical cells (IRCC) have been instrumental in assessing the direct nephrotoxic potential of 2,4,5-TCNB. In one such study, IRCC obtained from male Fischer 344 rats were exposed to 2,4,5-TCNB at concentrations of 0.5 mM or 1.0 mM for up to 90 minutes. Cytotoxicity was evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. The results showed that 2,4,5-TCNB induced cytotoxicity at a concentration of 1.0 mM after a 90-minute exposure.

When compared with other trichloronitrobenzene isomers, 2,4,5-TCNB was found to be the least potent nephrotoxicant among the four tested (2,3,4-TCNB, 2,4,5-TCNB, 2,4,6-TCNB, and 3,4,5-TCNB). The order of decreasing nephrotoxic potential was determined to be approximately 3,4,5- > 2,4,6- > 2,3,4- > 2,4,5-TCNB. These findings suggest that the specific arrangement of chlorine atoms on the benzene ring significantly influences the compound's toxicity to kidney cells.

Below is an interactive data table summarizing the comparative cytotoxicity of different trichloronitrobenzene isomers on isolated rat renal cortical cells.

| Compound | Concentration for Cytotoxicity | Time to Cytotoxicity | Relative Nephrotoxic Potential |

| This compound | 1.0 mM | 90 min | Lowest |

| 2,3,4-Trichloronitrobenzene | >0.5 mM | >60 min | Higher than 2,4,5-TCNB |

| 2,4,6-Trichloronitrobenzene | 0.5 mM | 60 min | Higher than 2,3,4-TCNB |

| 3,4,5-Trichloronitrobenzene | 0.5 mM | 30 min | Highest |

2 Role of Free Radicals and Antioxidants

The mechanism of 2,4,5-TCNB-induced nephrotoxicity appears to involve the generation of free radicals. Studies have shown that pretreatment of isolated rat renal cortical cells with various antioxidants can reduce the cytotoxicity caused by 2,4,5-TCNB.

In experiments, the following antioxidants were effective in attenuating the toxic effects of 2,4,5-TCNB:

Ascorbate

alpha-Tocopherol

Glutathione

N-acetyl-L-cysteine

The protective effect of these antioxidants strongly suggests that oxidative stress plays a significant role in the cellular damage induced by 2,4,5-TCNB. It is hypothesized that free radicals may be generated during the metabolic reduction of the nitro group on the compound.

2 Hepatotoxicity Studies

While specific studies focusing solely on the hepatotoxicity of this compound are limited, research on related chloronitrobenzene compounds provides insights into potential liver effects. Studies on 2-chloronitrobenzene and 4-chloronitrobenzene have demonstrated liver toxicity in animal models. For instance, in mice exposed to 2-chloronitrobenzene, observed effects included hepatocellular necrosis, cytomegaly, mineralization, and chronic inflammation of the liver. nih.gov Similarly, exposure to 4-chloronitrobenzene led to increased liver weights and the accumulation of hemosiderin pigment in Kupffer cells in rats. nih.gov These findings in structurally similar compounds suggest that the liver may be a target organ for this compound, though direct experimental evidence is needed for confirmation.

3 Hematological Effects (e.g., Methemoglobinemia, Anemia)

A significant toxicological concern with nitroaromatic compounds is their potential to induce hematological effects, primarily methemoglobinemia and anemia. Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.

While direct and detailed studies on the hematological effects of this compound are not extensively documented, the broader class of chloronitrobenzenes is known to cause such effects. nih.gov Inhalation exposure of rats and mice to 2-chloronitrobenzene and 4-chloronitrobenzene has been shown to result in methemoglobin formation and oxidative damage to red blood cells, leading to a regenerative anemia. nih.gov Given these findings with related isomers, it is plausible that this compound could also induce methemoglobinemia and subsequent anemic conditions.

3 Cytotoxicity Mechanisms

The mechanisms underlying the cytotoxicity of this compound appear to be multifactorial, with strong evidence pointing to the involvement of oxidative stress. The generation of free radicals, as evidenced by the protective effects of antioxidants in in vitro nephrotoxicity studies, is a key aspect of its toxic action.

Furthermore, the role of metabolic activation, or biotransformation, is crucial in understanding the toxicity of chloronitrobenzenes. The position of the chlorine atoms on the benzene ring influences how the compound is metabolized, which in turn affects its toxic potential. For 2,4,5-TCNB, its cytotoxicity was only modestly reduced by an inhibitor of the cytochrome P450 enzyme CYP2E1, suggesting that while metabolic processes are involved, the specific pathways may differ from other isomers that are affected by a broader range of enzyme inhibitors.

Toxicological and Ecotoxicological Research on 2,4,5 Trichloronitrobenzene

4 Genotoxicity and Mutagenicity Assessments

The assessment of a chemical's potential to cause genetic damage is a critical component of its toxicological profile. For nitroaromatic compounds, mutagenicity is a significant concern.

The mutagenic potential of various nitrobenzenes has been evaluated using the Ames test, which utilizes Salmonella typhimurium strains to detect gene mutations. Research on a range of nitro- and aminobenzenes has shown that the substitution pattern on the benzene (B151609) ring is a key determinant of mutagenicity. nih.gov Specifically, it has been reported that nitrobenzene (B124822) and its ortho-derivatives tend to be non-mutagenic in the Ames test. nih.gov In contrast, substances derived from nitrobenzene or aniline (B41778) by the addition of a nitro group in the meta- or para-position were found to be mutagenic. nih.gov

Given that 2,4,5-trichloronitrobenzene has substitutions that can be considered in relation to the nitro group, these structure-activity relationships suggest a potential for mutagenicity. However, specific Ames test results for this compound were not detailed in the reviewed literature, highlighting a data gap.

Genotoxicity and Mutagenicity Assessments

DNA Damage and Adduct Formation

Research into the DNA-damaging potential of nitroaromatic compounds, a class to which this compound belongs, indicates that these substances can induce genetic harm. Many nitroaromatic compounds are known to have mutagenic and carcinogenic effects. oup.com The genotoxicity of these compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of binding to DNA and forming adducts. researchgate.net